(E)-N-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)-2-phenylethenesulfonamide
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Description
(E)-N-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)-2-phenylethenesulfonamide is a useful research compound. Its molecular formula is C14H16N4O2S and its molecular weight is 304.37. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of this compound, also known as EN300-26614160 or Z2865985663, is the Receptor-Interacting Protein Kinase 1 (RIPK1) . RIPK1 plays a crucial role in the regulation of cell survival and death, making it a significant target in the treatment of various diseases.
Mode of Action
The compound interacts with RIPK1 by binding to its allosteric pocket . This interaction inhibits the kinase activity of RIPK1, thereby modulating the necroptotic pathway . Necroptosis is a form of programmed cell death that occurs when apoptosis is inhibited.
Biochemical Pathways
The inhibition of RIPK1 affects the necroptotic pathway. Necroptosis is a critical pathway involved in various physiological and pathological processes, including inflammation, neurodegenerative diseases, and cancer . By inhibiting RIPK1, the compound can potentially mitigate these conditions.
Result of Action
The inhibition of RIPK1 by the compound leads to a decrease in necroptotic activity. This results in a reduction of cell death, which can potentially alleviate symptoms and progression of diseases associated with necroptosis .
Biochemical Analysis
Biochemical Properties
This compound has been reported as a potent necroptosis inhibitor . Necroptosis is a form of programmed cell death that occurs in response to certain pathological conditions. The compound interacts with receptor-interacting protein kinase 1 (RIPK1), an enzyme that plays a crucial role in necroptosis .
Cellular Effects
(E)-N-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)-2-phenylethenesulfonamide exhibits potent anti-necroptotic activity in both human and mouse cellular assays . It influences cell function by inhibiting the activity of RIPK1, thereby preventing the initiation of necroptosis .
Molecular Mechanism
The compound exerts its effects at the molecular level by binding to the allosteric pocket of RIPK1, serving as a type III inhibitor . This binding interaction inhibits the activity of RIPK1, preventing the initiation of necroptosis .
Temporal Effects in Laboratory Settings
Its potent anti-necroptotic activity suggests that it may have long-term effects on cellular function .
Properties
IUPAC Name |
(E)-N-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)-2-phenylethenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O2S/c19-21(20,10-8-12-5-2-1-3-6-12)15-11-14-17-16-13-7-4-9-18(13)14/h1-3,5-6,8,10,15H,4,7,9,11H2/b10-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTAFFINCZDFQFH-CSKARUKUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NN=C(N2C1)CNS(=O)(=O)C=CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=NN=C(N2C1)CNS(=O)(=O)/C=C/C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.